molecular formula C20H18N2O2 B2601053 4-(4-phenylphenoxymethyl)benzohydrazide CAS No. 380342-04-1

4-(4-phenylphenoxymethyl)benzohydrazide

Cat. No.: B2601053
CAS No.: 380342-04-1
M. Wt: 318.376
InChI Key: NGKBAAMZFKJTRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylphenoxymethyl)benzohydrazide typically involves the condensation of 4-(4-phenylphenoxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylphenoxymethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoyl derivatives, amine derivatives, and various substituted benzohydrazides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-phenylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(4-phenylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c21-22-20(23)18-8-6-15(7-9-18)14-24-19-12-10-17(11-13-19)16-4-2-1-3-5-16/h1-13H,14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBAAMZFKJTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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